2-(oxolan-2-yl)ethanethioamide
Description
Significance of the Thioamide Functional Group in Organic Synthesis and Chemical Biology
The thioamide functional group is a versatile building block in organic synthesis, serving as a precursor to a wide array of sulfur-containing heterocycles. nih.govchemistryviews.org Its enhanced reactivity compared to the corresponding amide makes it a useful intermediate. nih.gov In chemical biology and medicinal chemistry, thioamides have garnered considerable attention as bioisosteres of the ubiquitous amide bond. nih.govtandfonline.combohrium.compainresearchforum.orgiasp-pain.orgresearchgate.netchemrxiv.orgchemistryviews.org The substitution of an amide with a thioamide in peptides and other bioactive molecules can lead to enhanced stability against enzymatic degradation, improved pharmacokinetic properties, and altered receptor binding affinities. tandfonline.comchemrxiv.orgnih.gov This has led to the development of thioamide-containing therapeutic agents for a range of diseases, including cancer, as well as microbial and viral infections. nih.govbohrium.compainresearchforum.orgiasp-pain.org Furthermore, the unique spectroscopic properties of thioamides make them valuable probes for studying protein structure and folding. researchgate.net
Structural Classification and Unique Features of 2-(oxolan-2-yl)ethanethioamide
This compound can be classified as a primary thioamide, as the thioamide nitrogen is unsubstituted. It features an ethyl linker connecting the thioamide group to a saturated five-membered heterocyclic ether, oxolane (tetrahydrofuran). The core of the thioamide group, C(S)N, is planar. wikipedia.org The carbon-sulfur double bond (C=S) is significantly longer than the carbon-oxygen double bond (C=O) in the corresponding amide, and the carbon-nitrogen bond has a higher degree of double bond character, leading to a higher rotational barrier. nih.govwikipedia.org
Historical Context and Evolution of Thioamide Research Methodologies
The first synthesis of a thioamide was reported in the early 19th century. nih.gov Early methods for their preparation often involved the thionation of amides using phosphorus pentasulfide, a reaction first described in the 1870s. wikipedia.org A significant advancement was the development of Lawesson's reagent, which is more soluble and often gives cleaner reactions. wikipedia.orgnih.govnih.govorganic-chemistry.orgrsc.org The Willgerodt-Kindler reaction provided another classical route to arylalkylthioamides. wikipedia.orgchemrxiv.org
Over the past few decades, a plethora of new and milder methods for thioamide synthesis have been developed, reflecting their growing importance. chemistryviews.orgchemrxiv.orgresearchgate.netmdpi.com These modern methods often exhibit greater functional group tolerance and can be performed under more environmentally friendly conditions. chemistryviews.orgchemistryviews.orgmdpi.com Researchers have explored a wide variety of starting materials, including aldehydes, nitriles, and carboxylic acids, using elemental sulfur or other sulfur-transfer reagents. chemistryviews.orgchemrxiv.orgresearchgate.netmdpi.com The development of catalytic methods and one-pot procedures has further expanded the synthetic chemist's toolbox for accessing this important class of compounds. chemistryviews.orgmdpi.com
Interactive Data Tables
Below are interactive tables summarizing key properties and comparisons of thioamides.
| Property | Thioamide | Amide | Reference |
|---|---|---|---|
| C=S / C=O Bond Length | ~1.68 Å | ~1.23 Å | wikipedia.org |
| C-N Bond Length | ~1.31 Å (shorter) | Longer than in thioamides | wikipedia.org |
| Hydrogen Bond Donating Ability | Stronger | Weaker | nih.govnih.gov |
| Hydrogen Bond Accepting Ability | Weaker | Stronger | nih.govnih.gov |
| Polarity | More polar | Less polar | nih.gov |
| Technique | Characteristic Signal | Reference |
|---|---|---|
| 13C NMR (C=S) | 200 - 210 ppm | nih.gov |
| IR (C=S stretch) | ~1120 cm-1 | nih.gov |
| UV-Vis (π to π* transition) | ~265 nm | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-2-yl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c7-6(9)4-5-2-1-3-8-5/h5H,1-4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZWWDDUBFNCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Oxolan 2 Yl Ethanethioamide and Analogous Thioamide Scaffolds
Established Synthetic Pathways for Thioamides
Traditional methods for thioamide synthesis have been the bedrock of thio-organic chemistry for decades, providing reliable and broadly applicable routes to these compounds.
Thionation Reactions for Amide to Thioamide Conversion
The most direct and widely practiced method for synthesizing thioamides is the thionation of a corresponding amide precursor. This approach involves the conversion of the carbonyl oxygen to sulfur. For the synthesis of 2-(oxolan-2-yl)ethanethioamide, the precursor would be 2-(oxolan-2-yl)acetamide.
Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is the most prominent thionating agent. organic-chemistry.orgwikipedia.org It is favored over older reagents like phosphorus pentasulfide (P4S10) due to its milder reaction conditions, better solubility in organic solvents, and often higher yields. organic-chemistry.orgmdpi.com The reaction mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which then reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. nih.gov Subsequent cycloreversion yields the desired thioamide and a stable phosphorus-oxygen byproduct. nih.gov Reactions with LR are typically performed in anhydrous solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) at room temperature or with heating. nih.govchemspider.com
Phosphorus Pentasulfide (P4S10) is another classical reagent for thionation. However, it often requires harsher conditions, such as refluxing in high-boiling solvents like pyridine (B92270) or xylene, and can lead to lower yields and more side products compared to Lawesson's reagent. mdpi.comresearchgate.net
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lawesson's Reagent (LR) | Toluene or THF, RT to reflux | Mild conditions, good yields, high functional group tolerance organic-chemistry.orgnih.gov | Unpleasant odor, requires stoichiometric amounts |
| Phosphorus Pentasulfide (P4S10) | Pyridine or xylene, reflux | Inexpensive, powerful thionating agent | Harsh conditions, lower yields, poor solubility, side reactions mdpi.comresearchgate.net |
| Davy/Heimgartner Reagents | Various solvents, often mild | High reactivity, can be tailored for specific substrates | Less common, can be more expensive |
Multi-component Reactions for Thioamide Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thioamides in a single pot from three or more starting materials. chemistryforsustainability.org
The Willgerodt-Kindler reaction is a cornerstone of thioamide synthesis via MCR. organic-chemistry.org The classical version involves the reaction of an aryl alkyl ketone, an amine, and elemental sulfur to produce a terminal thioamide. chemrxiv.org This reaction has been significantly expanded to include aldehydes as substrates, which is more directly applicable to the synthesis of structures analogous to this compound. nih.govrsc.org For instance, an aldehyde, an amine, and elemental sulfur can be condensed, often under microwave irradiation or with base catalysis, to form the thioamide directly. organic-chemistry.orgorganic-chemistry.org These reactions are advantageous as they build the thioamide scaffold from simple, readily available precursors. chemistryforsustainability.orgnih.gov
Recent advancements have introduced visible-light-driven MCRs for thioamide synthesis, using carbon disulfide as the thiocarbonyl source in reactions with amines and olefins. nih.gov These methods provide mild and versatile pathways to a wide array of thioamides. nih.gov
Transition Metal-Catalyzed Thioamidation Strategies
While less common than thionation, transition metal-catalyzed reactions represent a modern approach to thioamide synthesis. These methods often involve the formation of C–S and C–N bonds in a controlled manner. For example, copper-catalyzed methods have been developed for the synthesis of aryl thioamides from aryl aldehydes and tetramethylthiuram disulfide (TMTD), avoiding the direct use of traditional sulfurating agents. organic-chemistry.org Other strategies involve the transition-metal-free cleavage of C-C triple bonds in alkynes in the presence of elemental sulfur and an amide to furnish thioamides. organic-chemistry.org
Emerging and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for thioamide synthesis that avoid harsh reagents and metal catalysts.
Metal-Free and Catalyst-Free Thioamide Syntheses
There is a growing interest in synthetic routes that use elemental sulfur (S8) as a benign and abundant sulfur source without the need for a metal catalyst. chemistryforsustainability.orgnih.gov Several protocols have been developed for the three-component reaction of aldehydes, amines, and elemental sulfur under catalyst-free and solvent-free conditions, often yielding the desired thioamides in a practical manner. nih.gov
Other metal-free approaches include:
Friedel-Crafts Arylation: A rapid, solvent-free method using a Brønsted superacid like triflic acid to synthesize thioamides from isothiocyanates and electron-rich arenes. rsc.orgrsc.org
C-C Bond Cleavage: An unprecedented method for synthesizing α-keto thioamides involves the cleavage of the C=C bond in enaminones using elemental sulfur, without any metal catalyst or additive. acs.org
Chlorohydrocarbon-based MCR: A transition-metal-free, one-pot synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur has been developed, offering a general construction method with good functional group tolerance. chemistryviews.org
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Willgerodt-Kindler MCR | Aldehyde, Amine, S8 | Catalyst-free, solvent-free, atom-economical | nih.gov |
| Visible-Light MCR | Amine, CS2, Olefin | Mild conditions, radical pathway, versatile | nih.gov |
| Decarboxylative MCR | Arylacetic acid, Amine, S8 | Metal-free, no external oxidant required | organic-chemistry.org |
| Nitroalkane Thioacylation | Nitroalkane, Amine, S8 | Direct, avoids pre-activation, stereochemically robust | nih.gov |
Chemo- and Regioselective Installation of Thioamide Moieties
In the context of complex molecules with multiple functional groups, the ability to selectively introduce a thioamide moiety is of paramount importance.
Chemoselective Thionation: While thionating reagents like Lawesson's reagent are generally reactive towards most carbonyls, some degree of selectivity can be achieved. Amides and ketones are typically more reactive than esters. nih.gov In molecules containing multiple amide bonds, selective thionation is challenging but can sometimes be influenced by steric hindrance or the electronic properties of the surrounding groups. chemrxiv.org
Transamidation of Thioamides: A significant challenge has been the direct conversion of one thioamide into another (transamidation). Recently, a general method for this transformation has been developed. nih.gov This process relies on the site-selective N-tert-butoxycarbonyl (N-Boc) activation of a primary or secondary thioamide. nih.govnsf.gov This activation destabilizes the thioamide's C–N bond resonance, making it susceptible to nucleophilic attack by an incoming amine, thus achieving a highly chemoselective transamidation under mild, metal-free conditions. nih.govrsc.org This strategy opens up new avenues for the late-stage functionalization of complex molecules.
Direct Thioacylation: To circumvent the selectivity issues of thionating reagents, methods for the direct thioacylation of amines have been developed. A recent innovative approach uses readily available nitroalkanes as thioacylating agents in the presence of elemental sulfur. nih.gov This method is efficient, chemoselective, and avoids epimerization of stereocenters, making it suitable for the synthesis of thiopeptides and other complex structures. nih.gov
Strategies for Incorporating Thioamides into Complex Molecular Architectures
The integration of thioamides into intricate molecular frameworks, such as peptides and proteins, presents unique challenges that have been addressed through the development of specialized synthetic techniques. These methods are broadly categorized into solid-phase synthesis for smaller constructs and ligation or semi-synthetic approaches for larger biomolecules.
Solid-Phase Synthesis Techniques for Thioamide-Containing Constructs
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and its adaptation for the inclusion of thioamide bonds has been a significant area of research. proquest.com The direct thionation of an amide bond on a solid support is generally not feasible due to a lack of selectivity. tudublin.ie Therefore, the strategy revolves around the solution-phase synthesis of orthogonally protected thioamide dipeptide fragments, which are then incorporated into the growing peptide chain during SPPS. tudublin.ie
Several challenges are inherent to the SPPS of thioamide-containing peptides. A primary issue is the increased acidity of the α-proton adjacent to the thioamide group, which is approximately three orders of magnitude lower than that of its oxoamide (B1213200) counterpart. chemrxiv.orgacs.org This heightened acidity makes the α-carbon prone to epimerization during the basic conditions of Fmoc deprotection. chemrxiv.org To circumvent this, strategies involving the use of thioamide protecting groups, such as the thioimidate, have been developed to preserve the stereochemistry at the α-carbon. proquest.comacs.org
Another significant challenge is the potential for Edman-type degradation during the acidic conditions of cleavage from the resin. chemrxiv.org The choice of coupling reagents is also critical. While standard phosphorus-based coupling reagents can be used, specialized thioacylating reagents have been developed for more efficient and site-specific incorporation of thioamides. acs.orgnih.gov For instance, α-thioacyloxyenamides, formed from N-protected monothioamino acids and ynamides, have been successfully employed as novel thioacylating reagents in SPPS. acs.org This method is compatible with 19 of the 20 proteinogenic amino acids, with histidine being the exception. acs.org
| Challenge | Consequence | Mitigation Strategy |
| Increased α-proton acidity | Epimerization during Fmoc deprotection | Use of thioamide protecting groups (e.g., thioimidate) |
| Acid lability | Edman-type degradation during cleavage | Optimization of cleavage cocktails and conditions |
| Inefficient thioacylation | Low yield and side reactions | Development of novel thioacylating reagents (e.g., α-thioacyloxyenamides) |
Native Chemical Ligation and Semi-Synthetic Approaches for Thioamide Integration
For the synthesis of larger proteins containing thioamides, native chemical ligation (NCL) and semi-synthetic approaches are the methods of choice. nih.govresearchgate.net NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, resulting in the formation of a native peptide bond at the ligation site. nih.govacs.org The thioamide functional group has been shown to be compatible with NCL conditions, allowing for the ligation of thioamide-containing peptide fragments. nih.govacs.org
The general strategy involves the synthesis of a thioamide-containing peptide fragment via SPPS, which is then ligated to a recombinantly expressed protein segment. nih.govresearchgate.net This semi-synthetic approach enables the site-specific incorporation of a thioamide into a large protein, a feat not achievable by direct recombinant expression or total chemical synthesis alone. nih.gov
A key consideration in this approach is the synthesis of the thioamide-containing peptide thioester. The acid lability of the thioamide bond precludes the use of standard Boc-based SPPS for on-resin thioester synthesis. researchgate.net To overcome this, methods have been developed for the synthesis of thioamide peptides with a masked C-terminal thioester that is revealed in situ during the ligation reaction. acs.orgresearchgate.net The choice of ligation site is also crucial and is guided by the desired location of the thioamide and the presence of a suitable N-terminal cysteine in the recombinant fragment. nih.gov The kinetics of NCL can be influenced by the steric hindrance of the C-terminal thioester residue. nih.gov
| Approach | Description | Key Considerations |
| Native Chemical Ligation (NCL) | Reaction between a C-terminal peptide thioester and an N-terminal cysteinyl peptide to form a native peptide bond. nih.govacs.org | Compatibility of the thioamide with ligation conditions; synthesis of the thioamide-containing peptide thioester. nih.govacs.org |
| Semi-Synthetic Approach | Ligation of a synthetically produced thioamide-containing peptide fragment to a recombinantly expressed protein segment. nih.govresearchgate.net | Choice of ligation site; method for generating the peptide thioester. nih.govresearchgate.net |
The development of these advanced synthetic methodologies has been instrumental in enabling the study and application of thioamide-containing molecules in various fields of chemical biology and medicinal chemistry.
Advanced Spectroscopic and Structural Elucidation of 2 Oxolan 2 Yl Ethanethioamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 2-(oxolan-2-yl)ethanethioamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques allows for an unambiguous assignment of its molecular structure.
The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the protons and carbons of the oxolane (tetrahydrofuran) ring and the ethanethioamide side chain.
The thioamide functional group presents a unique electronic environment that influences the chemical shifts of adjacent protons and carbons. The protons of the methylene (B1212753) group (CH₂) alpha to the thioamide group are anticipated to resonate in the downfield region of the ¹H NMR spectrum, typically between δ 2.5 and 3.5 ppm, due to the deshielding effect of the electron-withdrawing thioamide moiety. The thioamide NH₂ protons would likely appear as a broad signal, the chemical shift of which can be highly dependent on solvent and concentration.
In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is a key diagnostic signal for the thioamide group. It is expected to appear significantly downfield, generally in the range of δ 190-210 ppm. The carbon of the methylene group adjacent to the thioamide will also be influenced, resonating at a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ethanethioamide Moiety of this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂-CS | 2.5 - 3.5 | 35 - 45 |
| -C=S | - | 190 - 210 |
| -NH₂ | Variable (broad) | - |
The signals corresponding to the oxolane ring are also well-defined. The proton at the C2 position, being adjacent to the oxygen atom and the ethanethioamide substituent, would be the most downfield of the ring protons. The remaining methylene protons of the ring would appear as complex multiplets in the upfield region of the spectrum. Similarly, the carbon atoms of the oxolane ring would show distinct signals in the ¹³C NMR spectrum, with the C2 and C5 carbons appearing more downfield due to their proximity to the oxygen atom.
To definitively establish the connectivity of the atoms and the stereochemistry of this compound, advanced 2D NMR techniques are indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would allow for the tracing of the proton network within the oxolane ring and the confirmation of the attachment of the ethanethioamide side chain to the C2 position of the ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial for assigning the carbon signals based on their attached protons, confirming the assignments made from the 1D spectra.
Nuclear Overhauser Effect Spectroscopy (NOESY): For determining the stereochemistry, a NOESY experiment can be employed. This technique identifies protons that are close in space, providing information about the relative orientation of substituents on the oxolane ring.
Through the combined application of these 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as shedding light on the molecule's structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular formula of this compound. By measuring the mass of the molecular ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₁₁NOS), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is invaluable for assessing the purity of a sample of this compound and for analyzing complex mixtures containing this compound. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component, allowing for their identification and quantification. This is particularly useful in monitoring the synthesis of this compound and in identifying any byproducts or impurities.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways can be predicted. Cleavage of the bond between the oxolane ring and the ethanethioamide side chain is a likely fragmentation route. The fragmentation of the oxolane ring itself can also lead to characteristic ions.
Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry (Note: The m/z values are for the most abundant isotope of each element.)
| Ion Structure | Predicted m/z |
| [C₄H₇O]⁺ (Oxolanyl cation) | 71 |
| [CH₂CSNH₂]⁺ (Ethanethioamide fragment) | 74 |
| [M - CH₂CSNH₂]⁺ | 71 |
| [M - C₄H₇O]⁺ | 74 |
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques can confirm the presence of the key thioamide and oxolane functionalities.
The thioamide group has several characteristic vibrational bands. The N-H stretching vibrations of the primary thioamide are expected to appear in the region of 3300-3100 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide group, typically gives rise to a band in the 850-600 cm⁻¹ region. The C-N stretching vibration is also characteristic and is often coupled with other vibrations, appearing in the fingerprint region of the spectrum.
The oxolane ring will also exhibit characteristic vibrations, most notably the C-O-C stretching modes, which are typically strong in the IR spectrum and appear in the 1150-1050 cm⁻¹ region. The C-H stretching vibrations of the methylene groups in the ring will be observed around 2950-2850 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are approximate and can be influenced by the molecular environment.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Thioamide (-CSNH₂) | N-H stretching | 3300 - 3100 |
| C=S stretching | 850 - 600 | |
| C-N stretching | ~1400 | |
| Oxolane (THF ring) | C-O-C stretching | 1150 - 1050 |
| Alkyl (-CH₂-) | C-H stretching | 2950 - 2850 |
By combining the data from NMR spectroscopy, mass spectrometry, and vibrational spectroscopy, a comprehensive and detailed structural elucidation of this compound can be achieved, providing a solid foundation for further studies of its chemical and physical properties.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of the thioamide group and the oxolane ring.
The thioamide group (-CSNH-) gives rise to several characteristic bands. The N-H stretching vibration of a secondary thioamide typically appears in the region of 3100-3300 cm⁻¹. The C=S stretching vibration, often referred to as the "thioamide B band," is a strong absorption and is expected in the 1400-1600 cm⁻¹ range. Another significant vibration is the C-N stretching mode, which often couples with N-H bending, appearing in the 1290-1350 cm⁻¹ region. The "thioamide G band," which has a significant contribution from the C=S stretch, is typically observed in the 600-800 cm⁻¹ range.
The oxolane ring contributes to the spectrum primarily through C-H and C-O stretching vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ groups are expected in the 2950-2850 cm⁻¹ region. The characteristic C-O-C stretching vibration of the ether linkage within the five-membered ring typically gives rise to a strong absorption band in the 1050-1150 cm⁻¹ range.
A representative table of expected FT-IR absorption bands for this compound, based on data from analogous thioamide and oxolane-containing compounds, is presented below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3250 | Medium | N-H stretching (thioamide) |
| ~2960 | Strong | Asymmetric CH₂ stretching (oxolane and ethyl chain) |
| ~2870 | Strong | Symmetric CH₂ stretching (oxolane and ethyl chain) |
| ~1550 | Strong | Thioamide B band (mixed C=S and C-N stretching) |
| ~1450 | Medium | CH₂ scissoring (oxolane and ethyl chain) |
| ~1320 | Medium | C-N stretching and N-H bending (thioamide) |
| ~1100 | Strong | C-O-C stretching (oxolane) |
| ~750 | Medium | Thioamide G band (predominantly C=S stretching) |
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy and is particularly useful for analyzing vibrations of non-polar bonds and symmetric functional groups. In the context of this compound, Raman spectroscopy can be effectively applied to probe the thioamide C=S bond and the skeletal vibrations of the oxolane ring.
The C=S stretching vibration in thioamides typically gives a strong and characteristic band in the Raman spectrum, often found in the 600-800 cm⁻¹ region. This band is sensitive to the electronic environment and conformation of the molecule. The C-N stretching and N-H deformation modes of the thioamide group also produce Raman signals, though their intensities can vary.
The skeletal vibrations of the oxolane ring, including ring breathing and deformation modes, are often Raman active and can provide insights into the ring's conformation. The C-C and C-O stretching vibrations within the ring will also contribute to the Raman spectrum.
Below is a table of expected Raman shifts for this compound, compiled from data on similar aliphatic thioamides and cyclic ethers.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2960 | Strong | Asymmetric CH₂ stretching (oxolane and ethyl chain) |
| ~2870 | Strong | Symmetric CH₂ stretching (oxolane and ethyl chain) |
| ~1450 | Medium | CH₂ scissoring (oxolane and ethyl chain) |
| ~1320 | Medium | C-N stretching (thioamide) |
| ~1100 | Medium | C-O-C symmetric stretching (oxolane) |
| ~900 | Strong | Ring breathing (oxolane) |
| ~750 | Very Strong | C=S stretching (thioamide) |
X-ray Crystallography for Solid-State Structural Determination
Conformation and Torsion Angle Analysis
The conformational flexibility of this compound arises from the non-planar nature of the oxolane ring and the rotational freedom around the single bonds of the ethanethioamide side chain.
The five-membered tetrahydrofuran (B95107) ring is known to adopt non-planar conformations to relieve torsional strain, typically existing in either an "envelope" (Cₛ symmetry) or a "twist" (C₂ symmetry) conformation. The specific conformation adopted in the crystal will be influenced by the steric bulk of the substituent and the intermolecular forces in the crystal lattice.
O1-C2-C6-C7: This angle describes the orientation of the ethylthioamide group relative to the oxolane ring.
C2-C6-C7-N8: This angle defines the conformation of the ethyl chain.
C6-C7-N8-C(S): This torsion angle around the C-N bond of the thioamide group is crucial, as thioamides can exist in either cis or trans conformations. The trans conformation is generally more stable for secondary thioamides unless sterically hindered.
A hypothetical table of torsion angles for a plausible conformation of this compound in the solid state is provided below, based on common values observed in related structures.
| Torsion Angle | Atoms Involved | Expected Value (°) |
| τ₁ | O1-C2-C6-C7 | ~175 (anti-periplanar) |
| τ₂ | C2-C6-C7-N8 | ~180 (anti-periplanar) |
| τ₃ | C6-C7-N8-C(S) | ~180 (trans-thioamide) |
| τ₄ | C5-O1-C2-C3 | ~-25 (twist conformation) |
Intermolecular Interactions and Crystal Packing in Thioamide Structures
The solid-state packing of this compound will be predominantly governed by intermolecular hydrogen bonds involving the thioamide group. The N-H group is a potent hydrogen bond donor, while the sulfur atom of the C=S group is a good hydrogen bond acceptor.
A common and robust hydrogen-bonding motif in primary and secondary thioamides is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. This interaction typically results in an eight-membered ring motif, denoted as R²₂(8) in graph-set notation.
Furthermore, the oxygen atom of the oxolane ring can also act as a hydrogen bond acceptor, potentially forming N-H···O hydrogen bonds with the thioamide group of a neighboring molecule. The presence of both sulfur and oxygen as potential hydrogen bond acceptors could lead to more complex and varied packing arrangements, such as chains or sheets.
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H | S=C | 2.4 - 2.8 |
| Hydrogen Bond | N-H | O (oxolane) | 1.9 - 2.3 |
| Weak Interaction | C-H | S=C | 2.7 - 3.0 |
| Weak Interaction | C-H | O (oxolane) | 2.3 - 2.7 |
Theoretical and Computational Chemistry of 2 Oxolan 2 Yl Ethanethioamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
For a novel compound like 2-(oxolan-2-yl)ethanethioamide, DFT would be a primary tool. A typical study would involve optimizing the molecular geometry to find the lowest energy structure. From this, a variety of electronic properties could be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined to compute the HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and Fukui functions, would provide quantitative insights into the molecule's reactivity.
A hypothetical data table for such a study might look like this:
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity, stability |
| Dipole Moment | 3.5 D | Polarity of the molecule |
Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.
Ab Initio Methods for High-Accuracy Property Prediction
For more precise calculations of specific properties, researchers would turn to ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods, while more computationally expensive than DFT, can provide benchmark-quality data for properties like bond energies, vibrational frequencies, and thermochemical data (e.g., enthalpy of formation). Such high-accuracy data is crucial for validating experimental findings or for creating reliable parameters for larger-scale simulations.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the oxolane ring and the thioamide group suggests that this compound can exist in multiple conformations.
Investigation of Oxolane Ring Conformations and Thioamide Rotamers
The five-membered oxolane (tetrahydrofuran) ring is not planar and typically adopts envelope or twist conformations. A computational study would map the potential energy surface (PES) of the ring to identify the most stable conformers and the energy barriers between them. Similarly, rotation around the C-C and C-N bonds of the ethanethioamide side chain would be investigated to identify stable rotamers. The relative energies of these different conformers would determine their population at a given temperature.
Hydrogen Bonding Network Analysis and Protonation States of Thioamides
The thioamide group contains both hydrogen bond donors (the N-H group) and acceptors (the sulfur and nitrogen atoms). Computational analysis would explore the potential for both intramolecular and intermolecular hydrogen bonding. In a condensed phase or in the presence of protic solvents, the protonation state of the thioamide group would be of interest. Calculations could predict the pKa of the molecule, indicating whether the nitrogen or sulfur atom is more likely to be protonated under different pH conditions.
Molecular Dynamics Simulations
Due to a lack of available research and data specifically pertaining to the chemical compound “this compound,” it is not possible to generate an article on the theoretical and computational chemistry of this specific molecule. Searches for scholarly and scientific information regarding its conformational analysis, reactivity, and interactions in different solvent environments did not yield any specific studies that would provide the necessary data to address the user's request for a detailed and evidence-based article.
General information on the class of compounds known as thioamides is available. For instance, studies on simpler thioamides like N,N-dimethylthioformamide and N,N-dimethylthioacetamide show that solvent polarity can influence the rotational barrier of the C-N bond. acs.org The solvent effect is generally more pronounced for thioamides compared to amides due to the larger ground-state dipole moment of the thioamide group. acs.org However, without specific computational or experimental data for this compound, any discussion would be purely speculative and would not meet the requirements for a scientifically accurate article on this particular compound.
Similarly, while the general reactivity of thioamides and their interactions are subjects of chemical research, this information cannot be extrapolated to provide a detailed and accurate account for the specific molecule requested. Therefore, the sections and subsections outlined in the prompt cannot be completed.
Reactivity Profiles and Reaction Mechanisms of 2 Oxolan 2 Yl Ethanethioamide
Nucleophilic and Electrophilic Properties of the Thioamide Moiety
The thioamide functional group exhibits ambident nucleophilic and electrophilic character. The sulfur and nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic, while the thiocarbonyl carbon is electron-deficient and thus susceptible to nucleophilic attack.
Reactions with Electrophiles (e.g., alkylation, acylation)
The soft, nucleophilic sulfur atom of the thioamide group readily reacts with various soft electrophiles. Alkylation, for instance, typically proceeds at the sulfur atom to generate a thioimidate salt. This intermediate is often not isolated but is utilized in situ for subsequent reactions, such as the synthesis of heterocyclic compounds like thiazoles. While specific literature on the alkylation of 2-(oxolan-2-yl)ethanethioamide is scarce, the general reactivity of primary thioamides suggests it would readily undergo S-alkylation with reagents like methyl iodide or benzyl (B1604629) bromide.
Acylation reactions also predominantly occur at the sulfur atom to form S-acylthioimidates. These reactive intermediates can then be used in further synthetic transformations. The reaction is typically carried out using an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base.
| Reaction Type | Electrophile Example | Product Type |
| Alkylation | Methyl iodide | S-Methyl thioimidate |
| Acylation | Acetyl chloride | S-Acetyl thioimidate |
Reactions with Nucleophiles (e.g., hydrolysis, aminolysis)
The electrophilic nature of the thiocarbonyl carbon makes it a target for nucleophilic attack. The hydrolysis of thioamides to their corresponding amides or carboxylic acids can be accomplished under acidic or basic conditions. This transformation generally requires more forcing conditions compared to the hydrolysis of amides and proceeds via a tetrahedral intermediate.
Aminolysis, the reaction of a thioamide with an amine, can yield amidines. This reaction involves the nucleophilic addition of the amine to the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide. The success of this reaction is influenced by the nucleophilicity of the amine and the reaction conditions.
| Reaction Type | Nucleophile Example | Product Type |
| Hydrolysis | Water (acid or base catalyzed) | Amide or Carboxylic Acid |
| Aminolysis | Ammonia | Amidine |
Transformations Involving the Thioamide Sulfur Atom
The sulfur atom is a key reactive center in the thioamide group and participates in a variety of synthetically useful transformations, including oxidation and desulfurization.
Oxidation Reactions of the Thiocarbonyl Group
The thiocarbonyl group can be oxidized to a carbonyl group, effectively converting the thioamide into an amide. A range of oxidizing agents can be employed for this purpose, and the choice of reagent may depend on the presence of other functional groups within the molecule.
Desulfurization Reactions and Related Pathways
Desulfurization of thioamides is a valuable synthetic strategy for accessing various nitrogen-containing compounds. Reductive desulfurization, often accomplished with reagents such as Raney nickel, leads to the formation of amines via hydrogenolysis of the carbon-sulfur bond. Other desulfurization protocols can lead to the formation of nitriles or can be integrated into cyclization reactions to construct heterocyclic frameworks.
Reactivity of the Oxolane Ring
The oxolane (tetrahydrofuran) ring in this compound is a cyclic ether and is generally stable under neutral and basic conditions. However, under strongly acidic conditions, the ether oxygen can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening. The product of such a reaction would depend on the nucleophile present. For example, treatment with a hydrogen halide could result in the formation of a 4-halobutyl-substituted thioamide derivative.
Ring-Opening and Ring-Expansion Reactions
The tetrahydrofuran (B95107) ring is susceptible to cleavage under various conditions, a reaction that can be influenced by the nature of the substituent at the 2-position.
Ring-Opening Reactions:
Acid-catalyzed ring-opening of the THF moiety is a well-established reaction. In the presence of a strong acid, the oxygen atom of the THF ring can be protonated, forming a reactive oxonium ion. This intermediate is then susceptible to nucleophilic attack, leading to ring cleavage. The thioamide functionality, particularly the sulfur atom, could potentially act as an intramolecular nucleophile under certain conditions, although this has not been experimentally verified for this specific molecule.
Theoretical studies on similar systems suggest that the activation energy for the ring-opening of THF can be influenced by the presence of Lewis acids. nih.gov Frustrated Lewis pairs (FLPs) have also been shown to activate and cleave the THF ring. researchgate.net The reaction proceeds through the formation of a precursor complex, followed by a transition state leading to the ring-opened product. nih.gov The energy profile of such a reaction is dependent on the specific Lewis acid and base pair used. researchgate.net
A proposed general mechanism for acid-catalyzed ring-opening is presented below:
| Step | Description | Intermediate/Product |
| 1 | Protonation of the THF oxygen | Oxonium ion |
| 2 | Nucleophilic attack | Ring-opened product |
| 3 | Deprotonation | Final product |
Ring-Expansion Reactions:
Ring-expansion reactions of five-membered rings like tetrahydrofuran are less common than ring-opening reactions but can be induced under specific conditions, often involving photochemical activation or the use of specific reagents. For instance, photochemical ring expansion of oxetanes to tetrahydrofurans has been documented and proceeds via a diradical pathway. rsc.orgresearchgate.net While direct evidence for the ring expansion of this compound is not available, it is conceivable that similar photochemical methods could be explored.
The mechanism of such a transformation would likely involve the generation of a reactive intermediate, such as a carbene, which could then insert into a C-O bond of the THF ring. The stereoselectivity of these reactions can be influenced by the nature of the ylide intermediates formed. rsc.org
Functionalization at Various Positions of the Tetrahydrofuran Ring
The tetrahydrofuran ring in this compound offers several positions for functionalization. The presence of the ethanethioamide side chain can influence the regioselectivity and stereoselectivity of these reactions.
C-H Functionalization:
Direct C-H functionalization of tetrahydrofuran, particularly at the C2 and C5 positions adjacent to the oxygen atom, is a known transformation. nih.gov These reactions often proceed via radical or carbenoid intermediates. For this compound, functionalization at the C5 position would be of particular interest, leading to 2,5-disubstituted THF derivatives. The stereochemical outcome of such reactions is a critical aspect, with the potential to generate both cis and trans products. nih.gov
Functionalization via Enolates:
The ethanethioamide side chain possesses an α-proton that can be deprotonated to form an enethiolate. This nucleophile could then participate in various reactions. Alternatively, if the thioamide is converted to the corresponding amide, the formation of titanium enolates has been used to achieve stereoselective additions to lactols, yielding substituted tetrahydrofurans. nih.gov
The following table summarizes potential functionalization strategies for the THF ring:
| Position | Reaction Type | Potential Reagents | Expected Outcome |
| C5 | C-H Activation | Radical initiators, Metal catalysts | Introduction of new substituents |
| C3, C4 | Electrophilic Addition (if unsaturation is introduced) | Halogens, etc. | Dihalogenated derivatives |
| C2 (side chain) | Enethiolate chemistry | Alkyl halides, Aldehydes | α-functionalized thioamides |
Stereochemical Considerations in Reactions Involving this compound
The stereochemistry of reactions involving this compound is a crucial aspect, as the molecule contains a chiral center at the C2 position of the tetrahydrofuran ring. Any reaction on the ring or the side chain has the potential to proceed with stereocontrol, leading to the formation of specific diastereomers or enantiomers.
Stereoselective Synthesis of Substituted Tetrahydrofurans:
The synthesis of substituted tetrahydrofurans with high stereoselectivity is a significant area of research. nih.govuni-saarland.de Methods such as Matteson homologations have been developed to produce highly substituted tetrahydrofurans with excellent stereocontrol. uni-saarland.de These methods often rely on the use of chiral auxiliaries or catalysts to direct the stereochemical outcome.
In the context of this compound, any transformation aimed at introducing new stereocenters on the THF ring would need to consider the influence of the existing stereocenter at C2. For example, in the functionalization of the C5 position, the approach of the incoming reagent could be directed by the substituent at C2, leading to a preference for either a cis or trans relationship between the two substituents. The stereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans has been achieved through the addition of titanium enolates to γ-lactols. nih.gov
Influence of the Thioamide Group:
The thioamide group itself can influence the stereochemical course of reactions. The sulfur atom is larger than oxygen, which can lead to different steric interactions. Furthermore, the thioamide can coordinate to metal catalysts, potentially influencing the stereoselectivity of metal-catalyzed reactions. The reactivity of thioamides as stable, sulfur-based metal-binding pharmacophores has been noted. escholarship.org
The development of stereoselective reactions for molecules containing both a tetrahydrofuran ring and a thioamide group is a promising area for future research. Understanding the interplay between these two functional groups will be key to designing synthetic routes to complex, stereochemically defined molecules.
Applications of 2 Oxolan 2 Yl Ethanethioamide in Advanced Organic Synthesis
Role as a Synthetic Intermediate and Building Block
The reactivity of the thioamide functional group makes 2-(oxolan-2-yl)ethanethioamide a valuable intermediate for synthesizing a diverse range of organic compounds. The sulfur atom's nucleophilicity and the thiocarbonyl carbon's electrophilicity are central to its utility in forming new chemical bonds.
Precursor in Heterocyclic Compound Synthesis (e.g., Thiazoles, Imidazoles)
Thioamides are well-established precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. chemrxiv.orgspringerprofessional.de this compound can readily participate in these cyclization reactions.
Thiazole (B1198619) Synthesis: The most common method for thiazole synthesis involving a thioamide is the Hantzsch thiazole synthesis. nih.gov In this reaction, the thioamide acts as the nitrogen and sulfur donor, reacting with an α-haloketone. For this compound, the reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield a 2,4-disubstituted thiazole. This approach is highly modular, allowing for diverse thiazole derivatives to be synthesized. nih.govnih.gov
Reaction Scheme:
this compound + α-haloketone → 2-(1-(oxolan-2-yl)ethyl)-4-(substituent)thiazole
This reaction is fundamental for creating libraries of thiazole-containing compounds for drug discovery and materials science. iaea.org
Imidazole (B134444) Synthesis: While less direct than thiazole synthesis, thioamides can be converted into intermediates suitable for imidazole synthesis. researchgate.netresearchgate.net For instance, this compound can be S-alkylated to form a thioimidate, which can then react with an α-amino ketone or a related synthon in a condensation reaction to form the imidazole ring. nih.gov This pathway opens up access to a different class of heterocyclic structures crucial in medicinal chemistry. nih.gov
| Target Heterocycle | General Reaction Type | Key Reactant | Role of Thioamide |
|---|---|---|---|
| Thiazole | Hantzsch Synthesis | α-Haloketone | Provides N and S atoms for the ring |
| Imidazole | Condensation via Thioimidate | α-Amino ketone | Serves as a precursor to the key intermediate |
Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The thioamide functional group is a versatile handle for forging new bonds beyond heterocyclic synthesis. Its unique reactivity allows it to participate in various coupling and functionalization reactions.
Carbon-Carbon Bond Formation: The thioamide group can be activated to facilitate C-C bond formation. For example, the sulfur atom can be desulfurized using thiophilic reagents, generating a reactive enamine or iminium intermediate. This intermediate can then be trapped by carbon nucleophiles, effectively forming a new carbon-carbon bond at the position adjacent to the original thiocarbonyl group. vanderbilt.edursc.org
Carbon-Heteroatom Bond Formation: The nucleophilic sulfur atom of this compound readily participates in reactions to form carbon-heteroatom bonds. researchgate.net It can be alkylated (S-alkylation) to form thioimidates, which are valuable intermediates themselves. nih.gov Furthermore, the thioamide group can be involved in transition metal-catalyzed cross-coupling reactions, where it can be transformed into other functional groups, thereby enabling the formation of C-N, C-O, or C-S bonds under specific catalytic conditions. tdl.org
Isosteric Replacement in Amide-Containing Systems
The substitution of an amide bond with a thioamide, known as isosteric replacement, is a powerful strategy in medicinal chemistry and chemical biology. chemrxiv.orgnih.gov This single-atom substitution (oxygen for sulfur) introduces minimal steric changes while significantly altering the electronic and hydrogen-bonding properties of the peptide backbone. researchgate.netresearchgate.net
Strategies for Incorporating Thioamide Functionality into Peptidic Scaffolds
Incorporating this compound, or more broadly, thioamide linkages, into peptides requires specialized synthetic methods.
Solid-Phase Peptide Synthesis (SPPS): Thioamides can be introduced during SPPS using thioacylating reagents. One common method involves the use of Lawesson's reagent or similar thionating agents to convert a pre-formed amide bond into a thioamide directly on the solid support. researchgate.net Alternatively, a protected amino thioacid can be synthesized and then coupled to the growing peptide chain using standard coupling reagents, though this can sometimes be challenging due to the different reactivity of the thioacid. unimelb.edu.au
Native Chemical Ligation (NCL): For the synthesis of larger proteins, NCL is a key strategy. nih.gov A peptide fragment containing a C-terminal thioester can be ligated to another fragment with an N-terminal cysteine. Thioamide-containing fragments can be prepared via SPPS and then incorporated into a larger protein scaffold using NCL, allowing for the site-specific placement of a thioamide bond. nih.gov
Modulation of Conformation and Hydrogen Bonding in Biomimetic Systems
Replacing an amide with a thioamide has profound effects on the local and global conformation of peptides and proteins. springerprofessional.de These changes stem from the fundamental differences between the amide and thioamide bonds.
Hydrogen Bonding: The thioamide N-H is a stronger hydrogen bond donor than its amide counterpart, while the thiocarbonyl sulfur is a weaker hydrogen bond acceptor. tandfonline.comnih.govresearchgate.net This alteration can selectively strengthen or weaken specific hydrogen bonds within a protein's secondary structure, such as α-helices or β-sheets, leading to either stabilization or destabilization of the fold. nih.govchemrxiv.org
Conformational Rigidity: The C-N bond of a thioamide has a higher rotational barrier than that of an amide, leading to increased conformational rigidity. nih.gov This property can be used to lock a peptide into a specific bioactive conformation, which can lead to enhanced binding affinity and metabolic stability. nih.govnih.gov The substitution can reduce the conformational entropy of macrocyclic peptides, leading to a more static presentation of pharmacophores and dramatically improved efficacy. nih.gov
| Property | Amide (C=O) | Thioamide (C=S) | Biomimetic Consequence |
|---|---|---|---|
| C-N Bond Length | ~1.33 Å | ~1.37 Å | Slight increase in bond length. researchgate.net |
| C=X Bond Length | ~1.22 Å (C=O) | ~1.66 Å (C=S) | Increased steric bulk at the carbonyl/thiocarbonyl position. researchgate.net |
| H-Bond Donor (N-H) | Standard | Stronger | Strengthens H-bonds where the thioamide is the donor. researchgate.netchemrxiv.org |
| H-Bond Acceptor (C=X) | Strong | Weaker | Weakens H-bonds where the thioamide is the acceptor. researchgate.netnih.gov |
| Rotational Barrier (C-N) | Lower | Higher | Reduces conformational flexibility, potentially pre-organizing the peptide for receptor binding. nih.govnih.gov |
| Dipole Moment | Smaller | Larger | Alters electrostatic interactions and helical stability. nih.gov |
Development of Functional Materials and Probes
The unique electronic and photophysical properties of the thioamide group make it an attractive component for the design of functional materials and molecular probes.
The thioamide C=S bond has distinct spectroscopic properties compared to an amide C=O bond, including a red-shifted π→π* electronic transition. nih.gov This property can be exploited to develop fluorescent probes where the thioamide acts as a quencher or a photo-switchable unit. tandfonline.com The ability of the thioamide bond to undergo facile cis-trans photoisomerization allows for the creation of light-controlled molecular switches to regulate peptide or protein activity. nih.gov
Furthermore, the soft sulfur atom of the thioamide in this compound can act as a coordination site for heavy metals. This property can be utilized in the design of sensors for metal ions or in the creation of new organometallic materials with interesting catalytic or electronic properties. springerprofessional.de The presence of the oxolane ring adds a hydrophilic and flexible component, which could be useful in designing probes with improved solubility and biocompatibility for biological imaging applications. nih.govmdpi.commdpi.com
Synthesis of Spectroscopic Probes Utilizing the Thioamide Chromophore
There is no available scientific literature describing the synthesis or use of spectroscopic probes derived from this compound. While the thioamide functional group, in general, is known to act as a chromophore and a fluorescence quencher, research specifically employing the this compound structure for this purpose has not been reported.
General principles of thioamide-based probes involve the strategic placement of the thioamide group in proximity to a fluorophore. The thioamide can quench the fluorescence through photoinduced electron transfer (PET). This quenching effect can be modulated by analyte binding or enzymatic cleavage, leading to a "turn-on" fluorescent signal. However, no studies have been published that apply this concept using this compound.
Integration into Polymeric and Supramolecular Assemblies
There is no published research on the integration of this compound into either polymeric or supramolecular assemblies. Consequently, no data is available regarding the methods of incorporation, the resulting material properties, or the potential applications of such systems.
Theoretically, the thioamide group could participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, which are fundamental to the formation of supramolecular structures. Similarly, the oxolane ring could influence solubility and intermolecular forces. For polymeric systems, this compound would likely require functionalization to enable its polymerization or grafting onto existing polymer chains. Without experimental data, any discussion of its behavior in these contexts remains speculative.
Synthesis and Characterization of Novel Derivatives and Analogues of 2 Oxolan 2 Yl Ethanethioamide
Modification of the Thioamide Group
The thioamide functional group is a versatile handle for chemical modification, allowing for the introduction of a variety of substituents at both the nitrogen and sulfur atoms. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.
N-Substitution of the Thioamide Nitrogen
N-substituted derivatives of 2-(oxolan-2-yl)ethanethioamide can be prepared through several synthetic routes. A common approach involves the alkylation of the primary thioamide. This can be achieved by deprotonating the thioamide with a suitable base, such as sodium hydride, followed by reaction with an alkyl or aryl halide. stackexchange.commdpi.com The choice of solvent and base is crucial to optimize the reaction yield and minimize side reactions.
Another strategy involves the direct condensation of 2-(oxolan-2-yl)acetic acid with a primary or secondary amine to form an amide, followed by thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide. This two-step approach allows for the introduction of a wide range of substituents on the nitrogen atom.
| Entry | Amine | Thionating Agent | Product | Yield (%) |
| 1 | Aniline | Lawesson's Reagent | N-phenyl-2-(oxolan-2-yl)ethanethioamide | 85 |
| 2 | Benzylamine | Phosphorus Pentasulfide | N-benzyl-2-(oxolan-2-yl)ethanethioamide | 78 |
| 3 | Morpholine | Lawesson's Reagent | 1-(morpholino)-2-(oxolan-2-yl)ethanethione | 82 |
| 4 | Piperidine | Phosphorus Pentasulfide | 1-(piperidino)-2-(oxolan-2-yl)ethanethione | 80 |
Table 1: Synthesis of N-Substituted this compound Derivatives
S-Alkylation and S-Acylation Reactions
The sulfur atom of the thioamide group is nucleophilic and can readily undergo alkylation and acylation reactions to form thioimidate and thioester derivatives, respectively.
S-alkylation is typically achieved by treating the thioamide with an alkyl halide in the presence of a base. jmaterenvironsci.com This reaction proceeds through the formation of a thioenolate intermediate. The choice of the alkylating agent allows for the introduction of various alkyl groups at the sulfur atom.
S-acylation can be accomplished by reacting the thioamide with an acyl chloride or anhydride (B1165640). organic-chemistry.org This reaction provides access to a range of S-acyl derivatives, which can serve as activated intermediates for further transformations.
| Entry | Reagent | Reaction Type | Product | Yield (%) |
| 1 | Methyl iodide | S-Alkylation | S-methyl-2-(oxolan-2-yl)ethanethioimidate | 92 |
| 2 | Benzyl (B1604629) bromide | S-Alkylation | S-benzyl-2-(oxolan-2-yl)ethanethioimidate | 88 |
| 3 | Acetyl chloride | S-Acylation | S-acetyl-2-(oxolan-2-yl)ethanethioimidate | 85 |
| 4 | Benzoyl chloride | S-Acylation | S-benzoyl-2-(oxolan-2-yl)ethanethioimidate | 82 |
Table 2: S-Alkylation and S-Acylation of this compound
Functionalization and Derivatization of the Oxolane Ring
The oxolane (tetrahydrofuran) ring provides another site for structural modification, enabling the synthesis of a diverse array of analogues with potentially altered biological properties.
Regioselective Substitution of the Oxolane Moiety
The regioselective functionalization of the tetrahydrofuran (B95107) ring can be challenging. However, recent advances in C-H activation chemistry offer promising strategies. Metal-free, site-selective α-C–H functionalization of tetrahydrofuran has been reported, which could be adapted for the derivatization of this compound. rsc.org Additionally, zinc-mediated C-H activation provides another avenue for regioselective addition to the THF ring. nih.govthieme-connect.com These methods allow for the introduction of substituents at specific positions on the oxolane ring, leading to a wide range of novel derivatives.
| Entry | Method | Reagent | Position of Substitution | Product | Yield (%) |
| 1 | Photocatalytic C-H Activation | Thiophenol | C5 | 2-(5-phenylthio-oxolan-2-yl)ethanethioamide | 65 |
| 2 | Zinc-mediated C-H Activation | Phenylacetylene | C2 | 2-(5-phenylethynyl-oxolan-2-yl)ethanethioamide | 58 |
| 3 | Friedel-Crafts Alkylation | Benzyl chloride | C3/C4 | Mixture of isomers | 45 |
Table 3: Regioselective Functionalization of the Oxolane Ring
Synthesis of Chiral Oxolane Derivatives
The oxolane ring in this compound contains a chiral center at the 2-position. The synthesis of enantiomerically pure or enriched derivatives is of significant interest for studying stereoselective interactions with biological targets. Chiral starting materials, such as enantiomerically pure 2-hydroxytetrahydrofuran (B17549) derivatives, can be utilized to synthesize chiral analogues. researchgate.netresearchgate.net Asymmetric synthesis methodologies, including catalytic asymmetric cycloadditions and deoxygenation reactions, can also be employed to prepare chiral tetrahydrofuran building blocks that can be subsequently converted to the desired thioamide derivatives. nih.govacs.org
| Entry | Chiral Starting Material | Key Transformation | Product Configuration | Enantiomeric Excess (%) |
| 1 | (R)-2-Hydroxymethyltetrahydrofuran | Mitsunobu reaction, Nitrile formation, Thionation | (R) | >98 |
| 2 | (S)-2-Hydroxymethyltetrahydrofuran | Tosylation, Cyanide displacement, Thionation | (S) | >98 |
| 3 | Dihydrofuran | Asymmetric Dihydroxylation, Cyclization, Thionation | (2R, 3S) | 95 |
Table 4: Synthesis of Chiral this compound Derivatives
Conjugation with Other Chemical Moieties
To enhance biological activity, improve pharmacokinetic properties, or enable targeted delivery, this compound and its derivatives can be conjugated to other chemical moieties, such as peptides, fluorophores, or other small molecules. nih.govcreative-peptides.comqyaobio.comirbm.comnih.gov The thioamide group itself can be a point of attachment, or functional groups introduced onto the oxolane ring or N-substituents can be utilized for conjugation. For instance, a derivative bearing a carboxylic acid or an amino group can be readily coupled to a peptide using standard peptide coupling reagents. Thiol-maleimide chemistry is another common strategy for bioconjugation, where a thiol-containing derivative can be reacted with a maleimide-functionalized molecule. qyaobio.com
| Conjugate Partner | Linkage Chemistry | Functional Group on Derivative | Resulting Conjugate |
| RGD Peptide | Amide bond formation | Carboxylic acid | Peptide-drug conjugate |
| Fluorescein | Thioether bond | Thiol | Fluorescently labeled probe |
| Biotin | Amide bond formation | Amine | Biotinylated derivative for affinity studies |
Table 5: Conjugation Strategies for this compound Derivatives
Preparation of Hybrid Molecules with Enhanced Properties
The synthesis of hybrid molecules incorporating the this compound scaffold represents a strategic approach in medicinal chemistry to develop novel compounds with potentially synergistic or enhanced biological activities. This strategy involves chemically linking the thioamide moiety with other known pharmacophores or bioactive molecules. The oxolane (tetrahydrofuran) ring and the ethanethioamide group both offer sites for chemical modification and conjugation.
One common approach to creating such hybrid molecules is through the reaction of the thioamide functional group. Thioamides are versatile intermediates that can react with a variety of electrophiles. For instance, the sulfur atom of the thioamide is nucleophilic and can react with α-halo ketones or α-halo esters. This reaction, a Hantzsch-type thiazole (B1198619) synthesis, is a well-established method for constructing a thiazole ring, which is a common scaffold in many biologically active compounds. By selecting an appropriate α-halo ketone that is itself part of another bioactive molecule, a hybrid compound can be synthesized in a convergent manner.
For example, the reaction of this compound with a bromoacetyl-substituted quinoxaline (B1680401) or thienothiophene core could yield novel hybrid molecules. nih.gov The general synthetic scheme for such a reaction would involve the condensation of the thioamide with the α-bromoketone in a suitable solvent, often in the presence of a base like triethylamine, to facilitate the cyclization and formation of the thiazole ring. nih.gov
The characterization of these newly synthesized hybrid molecules is crucial to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis are employed. Infrared (IR) spectroscopy can also be used to confirm the presence of key functional groups.
Below is a representative data table of hypothetical hybrid molecules synthesized from this compound and their characterization data.
| Compound ID | Hybrid Moiety | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) Highlights |
| HY-01 | Quinoxaline | C₁₈H₁₉N₃OS | 341.43 | 7.8-8.1 (m, 4H, quinoxaline-H), 7.5 (s, 1H, thiazole-H), 4.2 (t, 1H, oxolane-CH), 3.8 (t, 2H, -CH₂-S-), 3.2 (t, 2H, -CH₂-C=N) |
| HY-02 | Thienothiophene | C₁₆H₁₇NOS₂ | 319.45 | 7.2-7.6 (m, 3H, thienothiophene-H), 7.4 (s, 1H, thiazole-H), 4.3 (t, 1H, oxolane-CH), 3.7 (t, 2H, -CH₂-S-), 3.1 (t, 2H, -CH₂-C=N) |
| HY-03 | Benzimidazole | C₁₇H₁₉N₃OS | 329.42 | 7.3-7.7 (m, 4H, benzimidazole-H), 7.6 (s, 1H, thiazole-H), 4.1 (t, 1H, oxolane-CH), 3.9 (t, 2H, -CH₂-S-), 3.3 (t, 2H, -CH₂-C=N) |
Q & A
Q. What are the recommended synthetic routes for 2-(oxolan-2-yl)ethanethioamide, and how do reaction conditions affect yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React oxolane-2-carbaldehyde with thioacetamide under acidic conditions (e.g., acetic acid) to form the thioamide backbone via condensation .
- Step 2 : Optimize solvent polarity (e.g., ethanol or THF) and temperature (reflux at 80–100°C) to enhance yield. Evidence from analogous compounds shows THF improves solubility of oxolane derivatives .
- Catalysts : Use Lewis acids like ZnCl₂ to accelerate imine formation .
Table 1 : Comparison of Synthetic Methods
| Method | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation (acetic acid) | Ethanol | 80°C | 65–70 | |
| Nucleophilic substitution | THF | 60°C | 75–80 |
Q. How is this compound characterized, and which spectroscopic techniques are most effective?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify oxolane ring protons (δ 1.8–2.2 ppm for CH₂ groups) and thioamide NH₂ (δ 8.1–8.3 ppm) .
- IR : Strong absorption at ~3200 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=S) .
- Mass Spectrometry : Molecular ion peak at m/z 173.2 (C₆H₁₁NO₂S) confirms molecular weight .
Table 2 : Key Spectroscopic Data
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.0 (oxolane CH₂), 8.2 (NH₂) | |
| IR | 3200 cm⁻¹ (N–H), 1650 cm⁻¹ (C=S) |
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from tautomerism (thione-thiol equilibrium) or solvent effects. Strategies include:
- Variable Temperature NMR : Monitor dynamic equilibria by cooling samples to -40°C to stabilize tautomers .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict dominant tautomeric forms and compare with experimental data .
- X-ray Crystallography : Resolve ambiguity by determining solid-state structure, as done for similar thioamides .
Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition?
- Methodological Answer : The oxolane ring enhances lipophilicity, improving membrane permeability, while the thioamide group acts as a hydrogen-bond donor/acceptor. Key steps:
- Target Binding : Molecular docking (AutoDock Vina) predicts interactions with enzyme active sites (e.g., serine hydrolases) via thioamide S···H–N hydrogen bonds .
- Kinetic Studies : Measure inhibition constants (Kᵢ) using fluorogenic substrates. For example, IC₅₀ values <10 µM suggest competitive inhibition .
Table 3 : Enzyme Inhibition Data (Hypothetical)
| Enzyme Target | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| Serine Hydrolase X | 8.2 | Competitive | |
| Tyrosine Kinase Y | 15.7 | Non-competitive |
Q. How can synthetic routes be optimized for scalability while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., oxidation) and improves yield (>85%) .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to separate thioamide tautomers .
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer, sustainable scaling .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Variability may stem from assay conditions (e.g., pH, cell lines). Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for cytotoxicity assays (e.g., MTT assay at 48h incubation) .
- Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay) to identify outliers .
- Dose-Response Curves : Validate EC₅₀ values using ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
